

## Understanding the reasons for Pavinetant clinical trial discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pavinetant |           |
| Cat. No.:            | B1678561   | Get Quote |

# Technical Support Center: Pavinetant Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the **Pavinetant** (MLE4901, AZD4901) clinical trials.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the Pavinetant clinical trials?

A1: The primary reason for the discontinuation of **Pavinetant** clinical trials for indications such as menopausal hot flashes and polycystic ovary syndrome (PCOS) was safety concerns related to liver function.[1][2][3][4] Specifically, an asymptomatic rise in liver transaminases (alanine aminotransferase) was observed in some participants, indicating potential hepatotoxicity.[2][3]

Q2: For which indications was **Pavinetant** being developed?

A2: **Pavinetant** was under development for the treatment of schizophrenia, menopausal hot flashes (vasomotor symptoms), and polycystic ovary syndrome (PCOS).[5]

Q3: Was the reason for discontinuation the same for all indications?



A3: No. The development of **Pavinetant** for schizophrenia was discontinued due to a lack of effectiveness.[5] For menopausal hot flashes and PCOS, the termination was based on an assessment of the clinical risks and benefits, with the liver safety signal being a key factor.[5]

Q4: What is the mechanism of action of Pavinetant?

A4: **Pavinetant** is a selective antagonist of the neurokinin-3 receptor (NK3R).[5] In the context of menopausal hot flashes, the neurokinin B (NKB)/NK3R signaling pathway is implicated in the thermoregulatory dysfunction that leads to these symptoms.[6] By blocking the NK3R, **Pavinetant** was intended to modulate neuronal activity in the brain's thermoregulatory center to reduce the frequency and severity of hot flashes.[6]

Q5: Was Pavinetant effective in treating any of the investigated conditions?

A5: Yes, in a phase 2 clinical trial for menopausal hot flashes, **Pavinetant** demonstrated efficacy by significantly reducing the total weekly number of hot flashes compared to placebo. [2][3][7] However, it was not effective in treating schizophrenia.[5]

Q6: Are there other drugs in the same class as **Pavinetant**?

A6: Yes, **Pavinetant** belongs to a class of drugs known as neurokinin-3 receptor (NK3R) antagonists.[4][8] Other drugs in this class, such as Fezolinetant, have been developed and have not shown the same liver toxicity concerns, suggesting the adverse effect of **Pavinetant** might be specific to its chemical structure rather than a class-wide effect.[4]

## **Quantitative Data Summary**

The following table summarizes the key quantitative data from the phase 2, randomized, double-blind, placebo-controlled, crossover trial of **Pavinetant** (MLE4901) for the treatment of menopausal hot flashes.[3][7]



| Parameter                                                | Placebo | Pavinetant<br>(MLE4901)                                                       | p-value |
|----------------------------------------------------------|---------|-------------------------------------------------------------------------------|---------|
| Mean Total Weekly<br>Hot Flushes<br>(Intention-to-Treat) | 49.01   | 19.35                                                                         | <0.0001 |
| Reduction in Hot Flush Frequency vs. Placebo             | -       | 45%                                                                           | -       |
| Dosage                                                   | -       | 40 mg, twice daily                                                            | -       |
| Treatment Duration                                       | 4 weeks | 4 weeks                                                                       | -       |
| Number of Participants (Intention-to-Treat)              | 37      | 37                                                                            | -       |
| Adverse Event of Note                                    | -       | Asymptomatic rise in liver transaminases (ALT 4.5-5.9x ULN) in 3 participants | -       |

**ULN: Upper Limit of Normal** 

## **Experimental Protocols**

Phase 2 Clinical Trial for Menopausal Hot Flashes (NCT02668185)[3][7]

- Study Design: A randomized, double-blind, placebo-controlled, single-center, crossover trial.
- Participants: Healthy women aged 40-62 years who had experienced at least seven moderate to severe hot flushes per day for at least 12 months post-menopause.
- Intervention: Participants received 4 weeks of oral **Pavinetant** (40 mg, twice daily) and 4 weeks of a matching placebo, in a randomly assigned order. The two treatment periods were separated by a 2-week washout period.



- Primary Outcome: The primary efficacy endpoint was the total number of hot flushes recorded during the final week of each 4-week treatment period.
- Safety Monitoring: Included weekly monitoring of adverse events, vital signs, and liver and kidney function tests.

### **Visualizations**

Signaling Pathway and Discontinuation Rationale





Click to download full resolution via product page

Caption: Mechanism of action of **Pavinetant** and the rationale for its clinical trial discontinuation.



#### Experimental Workflow of the Phase 2 Crossover Trial



Click to download full resolution via product page

Caption: Crossover design of the Phase 2 clinical trial for **Pavinetant** in menopausal women.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Neurokinin 3 receptor antagonists a novel non-hormonal treatment for menopausal hot flushes International Menopause Society [imsociety.org]
- 2. womensmentalhealth.org [womensmentalhealth.org]
- 3. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. womensmentalhealth.org [womensmentalhealth.org]
- 5. Pavinetant Wikipedia [en.wikipedia.org]
- 6. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 7. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the reasons for Pavinetant clinical trial discontinuation]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1678561#understanding-the-reasons-for-pavinetant-clinical-trial-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com